molecular formula C11H6BrN B1521946 7-Bromo-2-naphthonitrile CAS No. 885227-79-2

7-Bromo-2-naphthonitrile

Cat. No. B1521946
Key on ui cas rn: 885227-79-2
M. Wt: 232.08 g/mol
InChI Key: ZFAPXUUMFUYDDB-UHFFFAOYSA-N
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Patent
US07718688B2

Procedure details

A solution of 2,7-dibromonaphthalene (189) (20.0 g, 0.07 mol) in 1-methyl-2-pyrrolidinone (60 mL) was purged with N2 for 10 min. CUCN (7.52 g, 0.09 mol) and pyridine (0.5 mL) were added and the mixture was heated at 180° C. under N2 for 1.5 h. After cooling to 80° C., FeCl3 (40 g), water (200 mL) and conc. HCl (50 mL) were added and the mixture was stirred for 1 h at 80° C. The mixture was cooled, brine was added, and the mixture was extracted with CH2Cl2 (×3). The organic extracts were washed with aqueous HCl (2N, x2), water, 10% aqueous NaOH, brine, and dried. Chromatography eluting with CH2Cl2/petroleum ether (1:1, then 4:1) gave 7-bromo-2-naphthonitrile (190) (6.40 g, 39%) as a cream powder. A sample was recrystallised (petroleum ether) to give colorless needles: mp 126-128° C.; 1H NMR (CDCl3) δ 8.13 (s, 1H), 8.06 (d, J=1.5 Hz, 1H), 7.89 (d, J=8.5 Hz, 1H), 7.76 (d, J=8.8 Hz, 1H), 7.71 (dd, J=8.8, 1.9 Hz, 1H), 7.62 (dd, J=8.4, 1.5 Hz, 1H; 13C NMR δ 133.2, 133.0, 132.4, 130.6, 130.3, 129.6, 129.2, 126.8, 121.9, 118.7, 110.6. Anal. (C11H6BrN) C, H, N, Br.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([Br:12])=[CH:7][CH:8]=2)[CH:3]=1.N#N.[N:15]1C=CC=C[CH:16]=1.Cl>CN1CCCC1=O.[Cl-].[Na+].O.O>[Br:12][C:6]1[CH:5]=[C:4]2[C:9]([CH:10]=[CH:11][C:2]([C:16]#[N:15])=[CH:3]2)=[CH:8][CH:7]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC2=CC(=CC=C2C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
60 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
FeCl3
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (×3)
WASH
Type
WASH
Details
The organic extracts were washed with aqueous HCl (2N, x2), water, 10% aqueous NaOH, brine
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
Chromatography eluting with CH2Cl2/petroleum ether (1:1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C2C=CC(=CC2=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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